5-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
The compound 5-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione belongs to the thiobarbiturate family, characterized by a 1,3-diazinane-4,6-dione core modified with a sulfanylidene group (C=S) at position 2 and an amino-substituted arylidene moiety at position 4. The arylidene group in this case is derived from 4-isopropylaniline, introducing a branched aliphatic chain (isopropyl) onto the phenyl ring.
Thiobarbiturates are historically significant for their roles as hypnotics and anticonvulsants, but derivatives like this compound are increasingly studied for applications in material science (e.g., non-linear optics) and biochemical assays (e.g., malondialdehyde detection) .
Properties
IUPAC Name |
6-hydroxy-5-[(4-propan-2-ylphenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-8(2)9-3-5-10(6-4-9)15-7-11-12(18)16-14(20)17-13(11)19/h3-8H,1-2H3,(H3,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWNVSYHZQFZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. One common method includes the reaction of 4-(propan-2-yl)aniline with a suitable aldehyde to form a Schiff base, followed by cyclization with a thiourea derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group or the diazinane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability
Mechanism of Action
The mechanism of action of 5-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the 2-sulfanylidene-1,3-diazinane-4,6-dione scaffold but differing in substituents at position 5. Key differences in physicochemical properties, synthesis, and applications are highlighted.
1,3-Diethyl-2-Sulfanylidene-5-(2,4,5-Trimethoxybenzylidene)-1,3-Diazinane-4,6-Dione
- Structure : The 5-position is substituted with a 2,4,5-trimethoxybenzylidene group, while the diazinane nitrogen atoms are ethylated.
- Properties :
- Applications : Studied for optical properties due to extended conjugation from methoxy substituents .
5-Furfurylidene-2-Thiobarbituric Acid
- Structure : Features a furan-2-ylmethylidene group at position 5.
- Properties :
- Applications : Used in malondialdehyde (MDA) detection via thiobarbituric acid reactive substances (TBARS) assays .
(5E)-1-(4-Bromophenyl)-5-[[5-(3-Nitrophenyl)Furan-2-yl]Methylidene]-2-Sulfanylidene-1,3-Diazinane-4,6-Dione
- Structure : Contains bromophenyl and nitrophenyl substituents.
- Properties: Nitro groups act as strong electron-withdrawing groups, reducing electron density at the thiobarbiturate core and stabilizing the molecule .
- Applications : Explored as a kinase inhibitor scaffold due to nitro group-mediated electrophilicity .
Thialbarbitone (5-Cyclohex-2-en-1-yl-5-Prop-2-enyl-2-Sulfanylidene-1,3-Diazinane-4,6-Dione)
- Structure : Aliphatic cyclohexenyl and propenyl groups at position 5.
- Properties: High lipophilicity (logP ~2.5) improves blood-brain barrier penetration, historically used as a short-acting barbiturate . Solubility: 1 g/5 mL in ethanol, contrasting with the target compound’s lower solubility due to its aromatic substituent .
Comparative Data Table
| Compound Name | Substituent at Position 5 | Molecular Weight (g/mol) | logP | Key Applications |
|---|---|---|---|---|
| Target Compound | 4-Isopropylphenylamino methylidene | 335.4* | ~2.8* | Material science, biochemical assays |
| 1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione | 2,4,5-Trimethoxybenzylidene | 420.4 | ~1.5 | Optical materials |
| 5-Furfurylidene-2-thiobarbituric acid | Furan-2-ylmethylidene | 238.2 | ~1.2 | TBARS assays |
| (5E)-1-(4-Bromophenyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-... | Bromophenyl + nitrophenyl-furyl | 498.3 | ~3.0 | Kinase inhibition |
| Thialbarbitone | Cyclohexenyl + propenyl | 280.3 | ~2.5 | Anesthetic (historical) |
*Calculated using ChemDraw.
Biological Activity
5-({[4-(propan-2-yl)phenyl]amino}methylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its anticancer properties.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various precursors to form the diazinane core. The presence of the sulfanylidene group and the isopropyl phenyl moiety contributes to its unique chemical properties.
Key Structural Features:
- Core Structure: Diazinane ring system which is known for its biological activity.
- Functional Groups: The presence of a sulfanylidene group enhances reactivity and potential interactions with biological targets.
Anticancer Properties
Numerous studies have investigated the anticancer potential of similar compounds within the diazinane class. The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines.
Case Studies:
- In Vitro Cytotoxicity: A study evaluated the cytotoxic effects of related compounds against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potency compared to standard treatments like sorafenib .
- Mechanism of Action: Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells, with specific derivatives causing cell cycle arrest at the sub-G1 phase. This suggests that the compound may trigger programmed cell death mechanisms, a desirable trait in anticancer therapeutics .
- Molecular Docking Studies: In silico studies have shown that the compound can effectively bind to active sites of key proteins involved in cancer progression, such as VEGFR-2, indicating its potential as a targeted therapy .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications to the phenyl and diazinane components can significantly affect biological activity. For instance:
- Substituents on the Phenyl Ring: Bulky groups tend to enhance potency by improving binding affinity to target proteins.
- Sulfanylidene Group: This group appears essential for maintaining biological activity, possibly through interactions with thiol-containing residues in proteins.
Table 1: Summary of Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.37 | Apoptosis induction |
| Compound B | HepG2 | 0.73 | Cell cycle arrest |
| Compound C | A549 | 0.95 | Apoptosis induction |
| Sorafenib | HeLa | 7.91 | Standard reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
